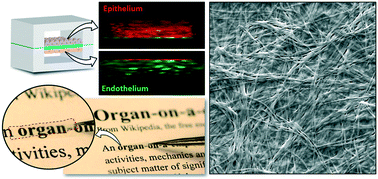Native extracellular matrix-derived semipermeable, optically transparent, and inexpensive membrane inserts for microfluidic cell culture†
Lab on a Chip Pub Date: 2017-08-15 DOI: 10.1039/C7LC00317J
Abstract
Semipermeable cell culture membranes are commonly used in multilayered microfluidic devices to mimic the basement membrane in vivo and to create compartmentalized microenvironments for physiological cell growth and differentiation. However, existing membranes are predominantly made up of synthetic polymers, providing limited capacity to replicate cellular interactions with native extracellular matrices that play a crucial role in the induction of physiological phenotypes. Here we describe a new type of cell culture membranes engineered from native extracellular matrix (ECM) materials that are thin, semipermeable, optically transparent, and amenable to integration into microfluidic cell culture devices. Facile and cost-effective fabrication of these membranes was achieved by controlled sequential steps of vitrification that transformed three-dimensional (3D) ECM hydrogels into structurally stable thin films. By modulating the composition of the ECM, our technique provided a means to tune key membrane properties such as optical transparency, stiffness, and porosity. For microfluidic cell culture, we constructed a multilayered microdevice consisting of two parallel chambers separated by a thin membrane insert derived from different types of ECM. This study showed that our ECM membranes supported attachment and growth of various types of cells (epithelial, endothelial, and mesenchymal cells) under perfusion culture conditions. Our data also revealed the promotive effects of the membranes on adhesion-associated intracellular signaling that mediates cell–ECM interactions. Moreover, we demonstrated the use of these membranes for constructing compartmentalized microfluidic cell culture systems to induce physiological tissue differentiation or to replicate interfaces between different tissue types. Our approach provides a robust platform to produce and engineer biologically active cell culture substrates that serve as promising alternatives to conventional synthetic membrane inserts. This strategy may contribute to the development of physiologically relevant in vitro cell culture models for a wide range of applications.


Recommended Literature
- [1] A nanocomposite based biosensor for cholesterol determination
- [2] Facile and homogeneous decoration of RuO2nanorods on graphene nanoplatelets for transfer hydrogenation of carbonyl compounds†
- [3] New alkylthio-thieno[3,2-b]thiophene-substituted benzodithiophene-based highly efficient photovoltaic polymer†
- [4] Highly efficient selective hydrogenation of levulinic acid to γ-valerolactone over Cu–Re/TiO2 bimetallic catalysts†
- [5] Front cover
- [6] Front cover
- [7] Palladium immobilized on functionalized hypercrosslinked polymers: a highly active and recyclable catalyst for Suzuki–Miyaura coupling reactions in water†
- [8] Contents list
- [9] Electrochemical reduction of carbon dioxide to C2 products using a copper-sulfide, nanoparticle electrode synthesized by thermal decomposition of sulfur and copper-amine complex ink†
- [10] Synthesis and characterisation of polynorepinephrine-shelled microcapsules via an oil-in-water emulsion templating route†

Journal Name:Lab on a Chip
Research Products
-
CAS no.: 124387-19-5
-
CAS no.: 13436-55-0
-
CAS no.: 109882-76-0









